

"Methyl 3-oxo-3-(pyridin-4-yl)propanoate" chemical properties

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Compound of Interest

Compound Name: Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Cat. No.: B1365103

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An In-depth Technical Guide to **Methyl 3-oxo-3-(pyridin-4-yl)propanoate**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 3-oxo-3-(pyridin-4-yl)propanoate**, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific literature.

Introduction: A Versatile Heterocyclic Building Block

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a β -keto ester functionalized with a pyridine ring. This unique structural combination makes it a highly valuable and versatile building block in modern organic synthesis.^[1] The compound serves as a crucial intermediate in the production of a wide array of pharmaceuticals and agrochemicals.^{[1][2]} Its significance lies in the dual reactivity offered by the β -keto ester moiety and the specific electronic properties conferred by the pyridin-4-yl group. The nitrogen atom in the pyridine ring significantly influences the electron density of the adjacent carbonyl group, rendering the molecule particularly susceptible to nucleophilic attack and subsequent cyclization reactions, which is a cornerstone of heterocyclic chemistry.^[2] This reactivity profile has been exploited for the synthesis of complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and antitubercular agents.^{[1][2][3]}

Physicochemical Properties

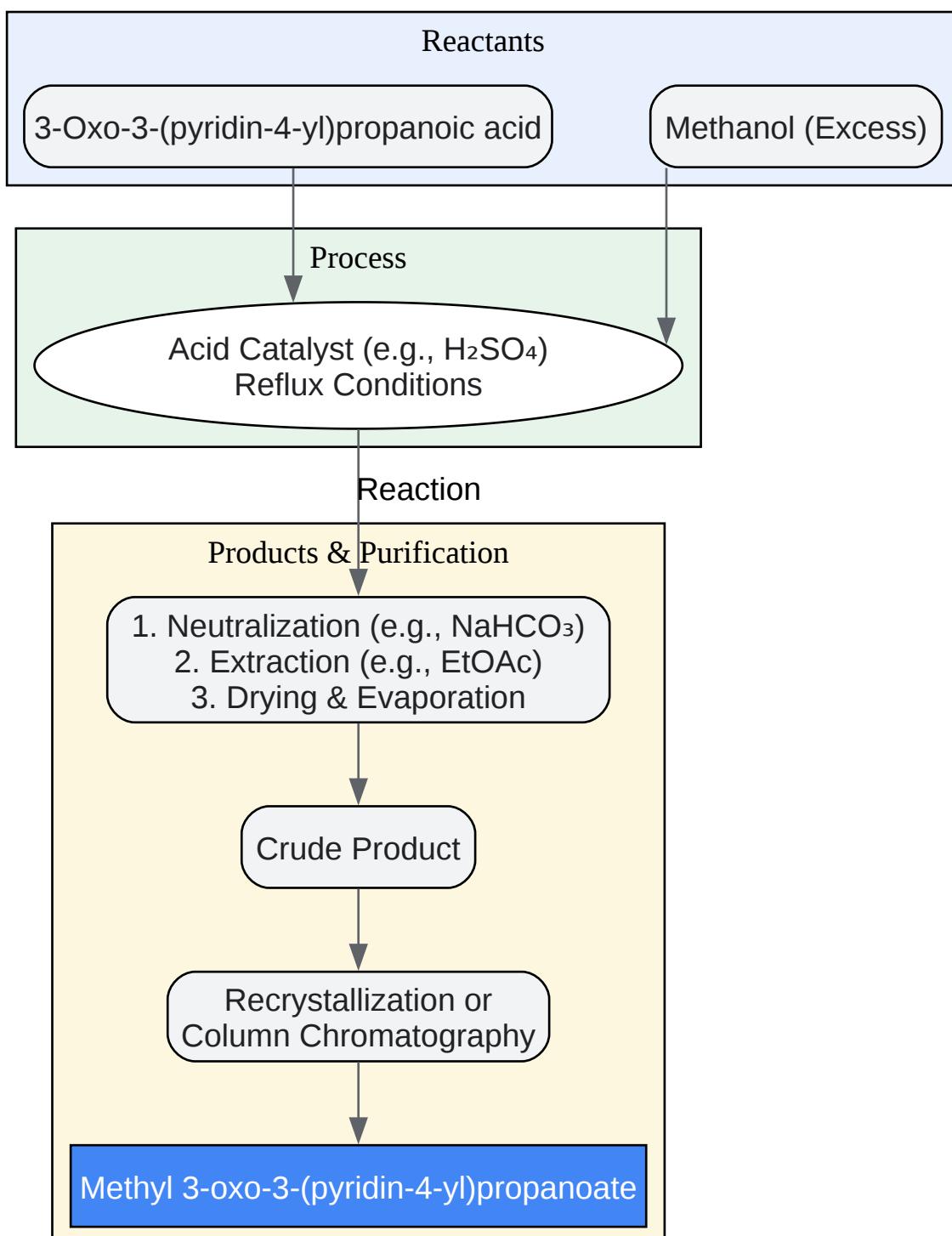
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **Methyl 3-oxo-3-(pyridin-4-yl)propanoate** are summarized below.

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 829-45-8 | [1] [4] |
| Molecular Formula | C ₉ H ₉ NO ₃ | [1] [4] |
| Molecular Weight | 179.17 g/mol | [1] [4] |
| Appearance | Buff colored crystalline solid | [1] |
| Melting Point | 72-78 °C | [1] |
| Purity | ≥ 97-98% (by HPLC) | [1] [4] |
| Synonyms | 3-Oxo-3-pyridin-4-yl-propionic acid methyl ester | [1] |
| Storage | Store at 0-8°C in a tightly closed container | [1] |

Synthesis and Production

The reliable synthesis of **Methyl 3-oxo-3-(pyridin-4-yl)propanoate** is critical for its use as a research chemical and industrial intermediate. While several methods exist for the formation of β-keto esters, a common and direct approach for this specific compound is the acid-catalyzed esterification of its corresponding carboxylic acid.[\[2\]](#)

Workflow for Laboratory-Scale Synthesis

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Caption: General workflow for the synthesis of **Methyl 3-oxo-3-(pyridin-4-yl)propanoate**.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis.

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxo-3-(pyridin-4-yl)propanoic acid.
- Reagent Addition: Add an excess of methanol (acting as both solvent and reactant). The use of excess methanol is a key experimental choice driven by Le Châtelier's principle to shift the reaction equilibrium towards the product side.
- Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.
- Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the acid catalyst and any unreacted carboxylic acid.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction multiple times to maximize yield.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final, high-purity product.

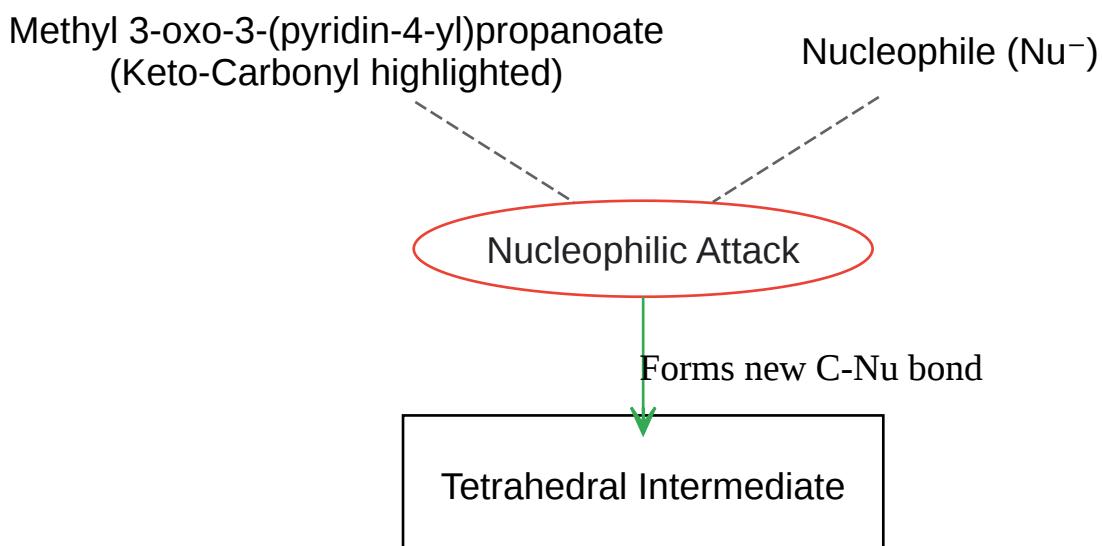
Chemical Reactivity and Mechanistic Insights

The synthetic utility of **Methyl 3-oxo-3-(pyridin-4-yl)propanoate** stems from its predictable and versatile reactivity, which is dominated by the β -keto ester functional group and modulated by the pyridine ring.

- Influence of the Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridin-4-yl ring significantly enhances the electrophilicity of the adjacent keto-carbonyl carbon. This electronic activation makes the compound particularly reactive towards nucleophiles, a critical feature for building more complex heterocyclic structures.[2]
- Keto-Enol Tautomerism: Like other β -dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. This allows for reactivity at both the carbonyl carbon and the α -carbon, enabling a wide range of transformations.
- Key Reaction Types:
 - Reduction: The keto group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4).[2] More powerful reagents such as lithium aluminum hydride (LiAlH_4) would likely reduce both the ketone and the ester.
 - Oxidation: The compound can undergo oxidation reactions, though these are less common synthetically.[2]
 - Nucleophilic Substitution: The ester group can be replaced by other nucleophiles in transesterification or amidation reactions.[2]
 - Cyclocondensation: Its most significant application is in cyclocondensation reactions. The 1,3-dicarbonyl system readily reacts with dinucleophiles like hydrazine, hydroxylamine, or guanidine to form various five- and six-membered heterocycles, such as pyrazoles, isoxazoles, and pyrimidines.

Core Reactivity: Nucleophilic Attack

The enhanced electrophilicity of the keto-carbonyl is central to its function as a synthetic intermediate.



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Caption: Nucleophilic attack on the activated keto-carbonyl of the title compound.

Applications in Research and Development

The unique reactivity profile of **Methyl 3-oxo-3-(pyridin-4-yl)propanoate** makes it a valuable precursor in several high-value research areas.

- **Pharmaceutical Synthesis:** It is a key building block for synthesizing pharmaceutical agents. [1] The pyridine moiety is a common feature in many drugs, contributing to favorable pharmacological properties such as improved binding to biological targets.[2] It is particularly noted for its use in developing compounds targeting neurological disorders and agents with anti-inflammatory and anti-cancer properties.[1][2]
- **Antitubercular Agents:** The pyridin-4-yl group is a critical pharmacophore in certain anti-tubercular drugs, where it is thought to enhance binding to mycobacterial enzymes.[2] This makes the title compound an important starting material in the search for new treatments for tuberculosis.[3]
- **Agrochemicals:** The compound is used in the formulation of modern agrochemicals, where it can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields. [1][2]

- Material Science: Researchers are exploring its use in the creation of novel polymers and advanced materials, leveraging its reactive sites to build larger, functionalized structures.[1]
- Biological Research: It is employed in biological studies to investigate enzyme interactions and metabolic pathways, providing valuable insights into drug metabolism and action.[1][2]

Safety and Handling

As with any laboratory chemical, proper handling of **Methyl 3-oxo-3-(pyridin-4-yl)propanoate** is essential. The following guidelines are based on general safety protocols for related chemical classes.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][7]
- Handling: Avoid contact with skin, eyes, and clothing.[5][7] Wash hands thoroughly after handling.[5] Avoid the formation of dust and aerosols.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1][8] The recommended storage temperature is often refrigerated (0-8°C).[1]
- First Aid:
 - Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[7]
 - Skin: Flush skin with plenty of water while removing contaminated clothing.[7]
 - Inhalation: Remove from exposure and move to fresh air immediately.[7]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

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